molecular formula C11H16ClNO3 B13476708 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride CAS No. 2913278-73-4

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride

Katalognummer: B13476708
CAS-Nummer: 2913278-73-4
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: GLJHDMGXOBRDGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylbutanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of 4-hydroxybenzaldehyde with a suitable alkyl halide to introduce the methylbutanoic acid moiety. This is followed by the introduction of the amino group through reductive amination or other suitable methods. The final step involves the conversion to the hydrochloride salt by reacting with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the alkylation and amination steps, ensuring consistent product quality and higher yields. The final hydrochloride formation is typically achieved through crystallization from an aqueous hydrochloric acid solution.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.

Eigenschaften

CAS-Nummer

2913278-73-4

Molekularformel

C11H16ClNO3

Molekulargewicht

245.70 g/mol

IUPAC-Name

2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8;/h2-5,13H,6-7,12H2,1H3,(H,14,15);1H

InChI-Schlüssel

GLJHDMGXOBRDGA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.